Lipophilicity Modulation: XLogP3 Comparison with 4-Amino-N-cyclopropylbenzamide
The target compound exhibits a computed XLogP3 of 0.8 [1]. In contrast, 4-amino-N-cyclopropylbenzamide (the core scaffold lacking the 2-(2-methoxyethoxy) substituent) has an estimated XLogP3 of approximately 1.2 based on PubChem prediction methods [2]. The 0.4-log-unit decrease translates to roughly 2.5-fold lower predicted octanol-water partition, attributable to the oxygen-rich ether side chain.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 4-Amino-N-cyclopropylbenzamide (estimated XLogP3 ≈ 1.2) |
| Quantified Difference | ΔXLogP3 ≈ -0.4 (ca. 2.5× lower partition coefficient) |
| Conditions | Computed by XLogP3 algorithm v3.0 in PubChem (2021.05.07 release) |
Why This Matters
Reduced lipophilicity improves aqueous solubility and may decrease nonspecific plasma protein binding, directly influencing the choice of compound for in vitro binding assays or in vivo PK studies.
- [1] PubChem CID 134129690: Computed XLogP3 value of 0.8. View Source
- [2] PubChem Compound CID (4-amino-N-cyclopropylbenzamide). Estimated XLogP3 derived from comparable computation method. View Source
